N4-Bz-5'-O-DMTr-3'-deoxy-3'-fluoro-beta-D-xylofuranosyl cytidine-2'-CED-phosphoramidite
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Overview
Description
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its ability to introduce modifications into oligonucleotides, enhancing their stability and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves multiple steps. The starting material is typically a cytidine derivative, which undergoes benzoylation to protect the amino group. The 5’-hydroxyl group is then protected with a 4,4’-dimethoxytrityl (DMTr) group. The 3’-hydroxyl group is fluorinated to introduce the 3’-fluoro modification. Finally, the 2’-hydroxyl group is converted to a 2’-CED-phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the protection and deprotection of functional groups, fluorination, and phosphoramidite formation. The final product is purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the synthesis of oligonucleotides.
Deprotection Reactions: The DMTr and benzoyl protecting groups can be removed under acidic and basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.
Deprotection Reactions: Acidic conditions (e.g., trichloroacetic acid) are used for DMTr deprotection, while basic conditions (e.g., ammonia) are used for benzoyl deprotection.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified bases, which exhibit enhanced stability and binding affinity .
Scientific Research Applications
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including gene editing and molecular diagnostics.
Biology: Employed in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The modified nucleoside enhances the stability and binding affinity of the resulting oligonucleotides by introducing a 3’-fluoro modification, which increases resistance to nuclease degradation. The benzoyl and DMTr protecting groups facilitate selective reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Lacks the 3’-fluoro modification, resulting in lower stability compared to the target compound.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: Another modified nucleoside used in oligonucleotide synthesis, but with different base and protecting groups.
Uniqueness
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-3’-deoxy-3’-fluoro-beta-D-xylofuranosyl cytidine-2’-CED-phosphoramidite is unique due to its combination of modifications, which provide enhanced stability and functionality to oligonucleotides. The 3’-fluoro modification is particularly valuable for increasing resistance to enzymatic degradation .
Properties
Molecular Formula |
C46H51FN5O8P |
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Molecular Weight |
851.9 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-41(47)39(59-44(42)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42?,44-,61?/m1/s1 |
InChI Key |
BYZDYCULMRMWKL-IXBBEYJLSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F |
Origin of Product |
United States |
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